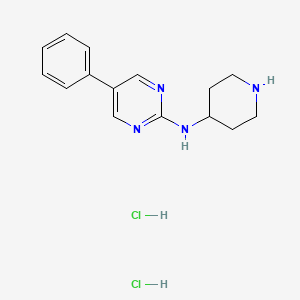
5-Phenyl-N-(piperidin-4-yl)pyrimidin-2-amine Dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Phenyl-N-4-(piperidinyl-2-pyrimidinamine Dihydrochloride) is a research chemical widely used in organic synthesis and other chemical processes. It has a molecular formula of C15H18N4·2(HCl) and a molecular weight of 254.33 + 2(36.46). This compound is known for its utility in various scientific research applications, particularly in the fields of chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Phenyl-N-4-(piperidinyl-2-pyrimidinamine Dihydrochloride) typically involves the reaction of phenylpyrimidine with piperidine under controlled conditions. The process may include the use of catalysts such as trifluoroacetic acid to facilitate the reaction . The reaction conditions often require precise temperature control and the use of protective atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of advanced purification techniques, such as crystallization and chromatography, is common to achieve the desired quality.
Analyse Chemischer Reaktionen
Types of Reactions
5-Phenyl-N-4-(piperidinyl-2-pyrimidinamine Dihydrochloride) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve the use of reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the piperidine ring is substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated compounds, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
5-Phenyl-N-4-(piperidinyl-2-pyrimidinamine Dihydrochloride) has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis and the development of new chemical entities.
Biology: Employed in the study of biological pathways and molecular interactions.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and advanced materials
Wirkmechanismus
The mechanism of action of 5-Phenyl-N-4-(piperidinyl-2-pyrimidinamine Dihydrochloride) involves its interaction with specific molecular targets and pathways. It may act on enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(4-Piperidinyl)-2-pyrimidinamine dihydrochloride hydrate
- N-Phenyl-4-piperidinamine
- 2-benzyl benzimidazole derivatives
Uniqueness
5-Phenyl-N-4-(piperidinyl-2-pyrimidinamine Dihydrochloride) is unique due to its specific structural features and the presence of both phenyl and piperidine groups. This combination imparts distinct chemical and biological properties, making it valuable for various research applications.
Eigenschaften
Molekularformel |
C15H20Cl2N4 |
|---|---|
Molekulargewicht |
327.2 g/mol |
IUPAC-Name |
5-phenyl-N-piperidin-4-ylpyrimidin-2-amine;dihydrochloride |
InChI |
InChI=1S/C15H18N4.2ClH/c1-2-4-12(5-3-1)13-10-17-15(18-11-13)19-14-6-8-16-9-7-14;;/h1-5,10-11,14,16H,6-9H2,(H,17,18,19);2*1H |
InChI-Schlüssel |
MBLXKOAYAWQTAA-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCCC1NC2=NC=C(C=N2)C3=CC=CC=C3.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















